1-Dimethylamino-2-methylpentan-3-one

Catalog No.
S720199
CAS No.
51690-03-0
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dimethylamino-2-methylpentan-3-one

CAS Number

51690-03-0

Product Name

1-Dimethylamino-2-methylpentan-3-one

IUPAC Name

1-(dimethylamino)-2-methylpentan-3-one

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3

InChI Key

QVWGKOYVOZJNRJ-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)CN(C)C

Canonical SMILES

CCC(=O)C(C)CN(C)C

1-Dimethylamino-2-methylpentan-3-one (CAS 51690-03-0) is a branched aliphatic Mannich base and a highly specialized chiral ketone precursor [1]. In industrial and pharmaceutical procurement, it is primarily sourced as the critical building block for the synthesis of centrally acting analgesics, most notably Tapentadol [2]. As a free base racemate, it provides a highly reactive electrophilic carbonyl center tailored for convergent Grignard additions, allowing manufacturers to establish complex, stereodefined carbon skeletons with high atom economy [1]. Its procurement value is strictly tied to its role in scalable API manufacturing, where it balances reactivity, resolution capability, and process economics [2].

Substituting 1-dimethylamino-2-methylpentan-3-one with simpler aliphatic ketones (like 3-pentanone) fundamentally disrupts the convergent synthesis of Tapentadol, forcing manufacturers into lengthy, low-yield linear synthesis routes that require multiple protection and deprotection steps [1]. Furthermore, attempting to substitute the free base with its hydrochloride salt (CAS 63942-70-1) introduces severe processability issues; the salt requires rigorous neutralization and drying before use in moisture- and acid-sensitive Grignard reactions [2]. Any residual proton source will immediately quench the organomagnesium reagent, leading to catastrophic yield losses of the critical tertiary alcohol intermediate [2]. Finally, while the pre-resolved (2S)-enantiomer is chemically superior, procuring the racemate is often the only economically viable choice for large-scale operations that utilize in-house classical resolution [1].

Grignard Reaction Compatibility: Free Base vs. Hydrochloride Salt

In the synthesis of Tapentadol, the nucleophilic addition of 3-methoxyphenylmagnesium bromide to the ketone is the critical carbon-carbon bond-forming step [1]. Procuring the free base form of 1-dimethylamino-2-methylpentan-3-one allows for direct addition, achieving high conversion rates to the tertiary alcohol intermediate. If the hydrochloride salt (CAS 63942-70-1) is used without perfect neutralization and anhydrous drying, the acidic protons and residual moisture rapidly quench the Grignard reagent [2]. This quenching can reduce the yield of the desired tertiary alcohol from typical industrial baselines of >85% down to near zero, depending on the moisture content [1].

Evidence DimensionGrignard Reaction Yield (Tertiary Alcohol Intermediate)
Target Compound DataDirectly compatible; supports >85% crude yield in optimized anhydrous conditions
Comparator Or Baseline1-Dimethylamino-2-methylpentan-3-one hydrochloride (CAS 63942-70-1)
Quantified DifferenceSalt requires neutralization/drying; residual acid/moisture causes stoichiometric quenching of the Grignard reagent, risking near-total yield loss
ConditionsReaction with 3-methoxyphenylmagnesium bromide in THF

Procuring the free base eliminates a critical failure point in moisture-sensitive organometallic steps, ensuring high yields and reducing process complexity.

Process Economics: Racemate Resolution vs. Enantiopure Procurement

Tapentadol requires the (S)-configuration at the chiral center derived from this ketone [1]. While procuring the enantiopure (2S)-1-dimethylamino-2-methylpentan-3-one (CAS 159144-11-3) streamlines the synthesis, it carries a massive cost premium due to the difficulty of asymmetric synthesis. Procuring the racemic 1-dimethylamino-2-methylpentan-3-one (CAS 51690-03-0) allows manufacturers to perform highly scalable classical resolution using inexpensive chiral acids, such as L-(-)-dibenzoyltartaric acid (DBTA) [2]. This resolution strategy reliably yields the required (S)-enantiomer as a tartrate salt, which can be easily converted back to the free base, optimizing the overall cost-per-kilogram of the final API [2].

Evidence DimensionScalability and Cost of Chiral Intermediate Generation
Target Compound DataRacemate (CAS 51690-03-0) enables low-cost, scalable classical resolution via DBTA
Comparator Or Baseline(2S)-1-dimethylamino-2-methylpentan-3-one (CAS 159144-11-3)
Quantified DifferenceAvoids the high procurement premium of enantiopure starting materials while maintaining the stereospecific pathway
ConditionsIndustrial API manufacturing scale using chiral acid resolution

For commercial API synthesis, buying the racemate and resolving it in-house is significantly more cost-effective than procuring enantiopure precursors.

Convergent Synthesis Efficiency vs. Linear Chain Building

Utilizing 1-dimethylamino-2-methylpentan-3-one as the primary building block enables a highly convergent synthesis of Tapentadol, where the entire aryl-alkyl framework is assembled in a single Grignard addition step [1]. Studies have shown that optimized routes utilizing this specific Mannich base, followed by resolution and catalytic hydrogenolysis, can achieve total overall yields of approximately 57.8% [2]. In contrast, attempting to build the molecule linearly from simpler precursors like 3-pentanone requires multiple low-yielding protection, alkylation, and amination steps, drastically reducing the overall atom economy and final yield [1].

Evidence DimensionOverall API Synthesis Yield
Target Compound Data~57.8% total yield in optimized convergent routes
Comparator Or BaselineLinear synthesis starting from 3-pentanone
Quantified DifferenceConvergent route eliminates multiple synthetic steps, nearly doubling overall efficiency compared to multi-step linear alternatives
ConditionsMulti-step synthesis of Tapentadol hydrochloride

Selecting this exact compound allows manufacturers to utilize the most efficient, patent-supported convergent route, maximizing final API throughput.

Commercial Synthesis of Tapentadol and Related Analgesics

The primary industrial application for 1-dimethylamino-2-methylpentan-3-one is as the foundational building block for Tapentadol [1]. Its structure is perfectly tailored for the Grignard addition of 3-methoxyphenylmagnesium bromide, providing the exact carbon skeleton required for the API [2].

Development of Scalable Chiral Resolution Protocols

Because it is a racemate that must be resolved for pharmaceutical use, this compound is heavily utilized in process chemistry to develop and optimize large-scale classical resolution methods using chiral acids like Dibenzoyl-L-tartaric acid (DBTA) [2].

Synthesis of Novel Centrally Acting Therapeutics

Beyond established APIs, medicinal chemists procure this Mannich base to synthesize libraries of novel dialkylaminoalkylnaphthalene or substituted-phenyl derivatives, leveraging its reactive ketone to explore new structure-activity relationships in opioid and monoamine reuptake inhibitor research [1].

XLogP3

1

Dates

Last modified: 08-15-2023

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